![molecular formula C25H16N3+ B492335 15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium is a complex organic compound with a unique structure that combines multiple fused rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium typically involves multi-step reactions. One common method includes the rhodium-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridines with cyclic 2-diazo-1,3-diketones. This reaction features a ring opening and reannulation process . The reaction conditions are optimized to tolerate a wide range of substrates and functional groups, producing the desired products in good to excellent yields .
Industrial Production Methods
While specific industrial production methods for 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques.
化学反应分析
Types of Reactions
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
Naphtho[1,2-a]pyridines: These compounds share a similar fused ring structure and have been studied for their biological activities.
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Uniqueness
8-Methylacenaphtho[1,2-e]naphtho[2’,3’:4,5]imidazo[1,2-b]pyridazin-8-ium is unique due to its specific ring fusion and the presence of a methyl group at the 8th position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
分子式 |
C25H16N3+ |
|---|---|
分子量 |
358.4g/mol |
IUPAC 名称 |
15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene |
InChI |
InChI=1S/C25H16N3/c1-27-21-12-16-6-2-3-7-17(16)13-22(21)28-23(27)14-20-18-10-4-8-15-9-5-11-19(24(15)18)25(20)26-28/h2-14H,1H3/q+1 |
InChI 键 |
HTLBAFGBDCSZTA-UHFFFAOYSA-N |
SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC7=CC=CC=C7C=C61 |
规范 SMILES |
C[N+]1=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=NN2C6=CC7=CC=CC=C7C=C61 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-1-[10-(2-methyl-1H-benzimidazol-1-yl)-4,6-decadiynyl]-1H-benzimidazole](/img/structure/B492330.png)
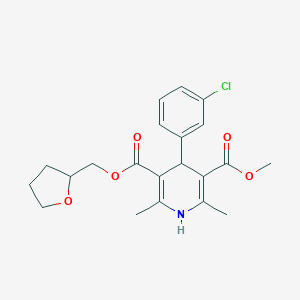
![5-[10-(2,3-Diethylpyridazino[1,6-a]benzimidazol-5-ium-5-yl)deca-4,6-diynyl]-2,3-diethylpyridazino[1,6-a]benzimidazol-5-ium](/img/structure/B492333.png)
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![8-methyl-3-[(3,4,5-trimethoxybenzoyl)oxy]-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B492336.png)

![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)
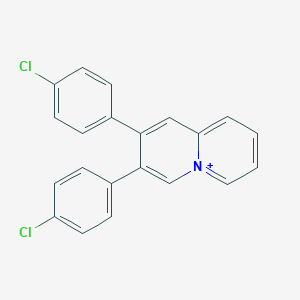
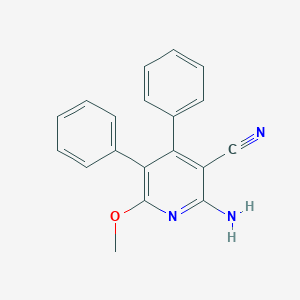

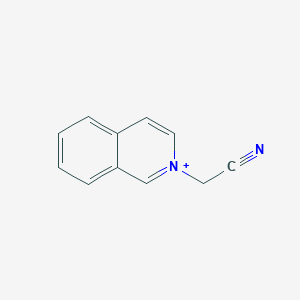
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B492350.png)
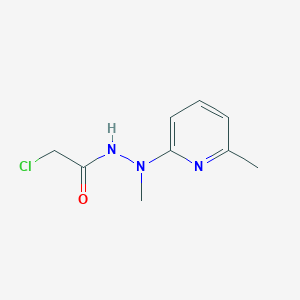
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
